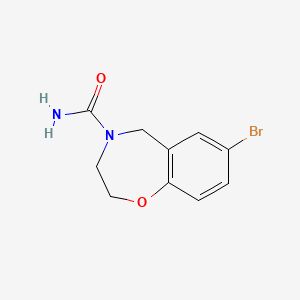
7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is an organic compound that belongs to the class of benzoxazepines. This compound is characterized by a benzene ring fused to an oxazepine ring, with a bromine atom at the 7th position and a carboxamide group at the 4th position. It is a white or off-white solid that is soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Acylation: The 2-amino-5-bromophenol is acylated with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate in chloroform solvent.
Cyclization: The acylated product undergoes intramolecular cyclization to form the benzoxazepine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazepine ring.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 7-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide.
Oxidation: Products include oxidized derivatives of the benzoxazepine ring.
Reduction: Reduced derivatives of the benzoxazepine ring.
Hydrolysis: The corresponding carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with a methyl group instead of a carboxamide group.
7-bromo-3,4-dihydro-2H-1-naphthalenone: Similar structure but with a naphthalene ring instead of a benzoxazepine ring.
Uniqueness
7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-1-2-9-7(5-8)6-13(10(12)14)3-4-15-9/h1-2,5H,3-4,6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJXRAPCMPHEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)N)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate](/img/structure/B6626776.png)
![7-bromo-4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626779.png)
![3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B6626783.png)
![N-[2-[(4-chlorophenyl)methoxy]ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide](/img/structure/B6626785.png)
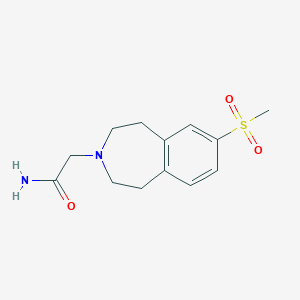
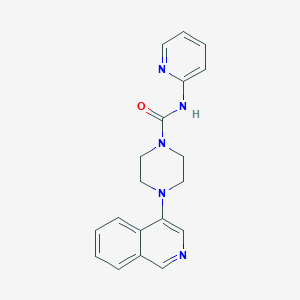
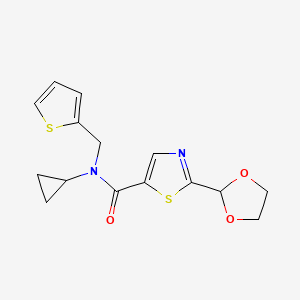
![2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626816.png)
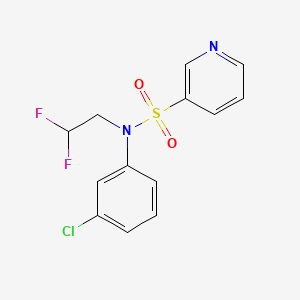
![Methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate](/img/structure/B6626841.png)
![N-[2-(difluoromethoxy)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626852.png)
![1-(2,2-difluoroethyl)-N-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6626853.png)
![2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626858.png)
![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626860.png)
